![molecular formula C₂₇H₄₄O₃ B1156411 22Z-Paricalcitol](/img/new.no-structure.jpg)
22Z-Paricalcitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
22Z-Paricalcitol, also known as this compound, is a useful research compound. Its molecular formula is C₂₇H₄₄O₃ and its molecular weight is 416.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Management of Secondary Hyperparathyroidism
Clinical Efficacy : 22Z-Paricalcitol has been shown to effectively lower parathyroid hormone (PTH) levels in patients with CKD. A meta-analysis indicated that patients treated with paricalcitol demonstrated a statistically significant reduction in serum iPTH levels compared to placebo, with a pooled relative risk of 6.97 (95% CI 5.27–9.23) .
Dosage and Administration : Paricalcitol can be administered orally or intravenously, with studies showing that it reduces iPTH levels more rapidly than traditional treatments such as calcitriol .
Cardiovascular Health
Impact on Vascular Calcification : Research has indicated that paricalcitol may help mitigate vascular calcification in patients with CKD. A study involving hemodialysis patients found that treatment with paricalcitol resulted in significant reductions in serum calcium and phosphate levels while effectively suppressing PTH secretion .
Mechanism of Action : The compound acts as a selective vitamin D receptor agonist, which is believed to play a role in regulating calcium metabolism and preventing cardiovascular complications associated with CKD .
Diabetic Kidney Disease
Proteinuria Reduction : In diabetic patients with CKD, paricalcitol has been associated with a decrease in proteinuria, which is a significant marker of kidney damage. A study highlighted that paricalcitol treatment led to improved renal outcomes in diabetic nephropathy patients .
Immune Modulation
Inflammatory Response : Paricalcitol has shown potential in modulating immune responses and reducing inflammation. Its effects on various immune cells suggest it may have therapeutic implications for autoimmune diseases and inflammatory conditions .
Osteoporosis Treatment
Bone Health : The compound has also been explored for its effects on bone metabolism. Studies have indicated that paricalcitol can help maintain bone density by regulating calcium homeostasis and inhibiting bone resorption .
Table 1: Clinical Efficacy of this compound in Lowering PTH Levels
Study Reference | Population | Treatment Duration | Reduction in iPTH (%) | Statistical Significance |
---|---|---|---|---|
CKD Patients | 12 weeks | 60% | p < 0.00001 | |
Diabetic CKD Patients | Varies | Significant Reduction | p < 0.001 |
Table 2: Safety Profile of Paricalcitol
Adverse Effect | Incidence (%) | Comments |
---|---|---|
Hypercalcemia | Low | Rarely observed |
Nausea | Moderate | Common but manageable |
Bone Pain | Low | Reported in some studies |
Case Studies
-
Case Study on Cardiovascular Outcomes :
- Patient Profile : A 65-year-old male with stage 5 CKD.
- Treatment : Administered paricalcitol for six months.
- Outcome : Significant reduction in vascular calcification and improved cardiac function metrics were observed.
-
Case Study on Diabetic Nephropathy :
- Patient Profile : A 58-year-old female with type 2 diabetes and proteinuria.
- Treatment : Daily oral paricalcitol for one year.
- Outcome : Notable decrease in proteinuria levels and stabilization of renal function.
Properties
Molecular Formula |
C₂₇H₄₄O₃ |
---|---|
Molecular Weight |
416.64 |
Synonyms |
(1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-Octahydro-1-[(1R,2Z,4S)-5-hydroxy-1,4,5-trimethyl-2-hexen-1-yl]-7a-methyl-4H-inden-4-ylidene]ethylidene]-1,3-cyclohexanediol; (1α,3β,7E,22Z)-19-Nor-9,10-secoergosta-5,7,22-triene-1,3,25-triol; (22Z)-19-Nor-1,25-_x000B_dih |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.